1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide
Description
IUPAC命名法与系统鉴定
根据国际纯粹与应用化学联合会(IUPAC)规则,该化合物的系统命名需遵循杂环化合物编号原则。主体结构为1,2,4-三唑并[4,3-b]哒嗪环系统,其中:
- 三唑环 的编号从桥头氮原子开始,确定1,2,4取代位置
- 哒嗪环 采用顺时针编号,与三唑环形成稠环结构的[4,3-b]位融合
- 取代基定位 中,3-甲基位于三唑环第三位,6-位连接哌啶环
- 哌啶环 第三位甲酰胺的N-取代基为2-苯乙基
完整IUPAC命名为:
1-(3-甲基-三唑并[4,3-b]哒嗪-6-基)-N-(2-苯乙基)哌啶-3-甲酰胺
该命名经ChemDraw Professional 22.0软件验证,与PubChem数据库(编号42655408)记录一致。关键结构特征可通过表1进行系统解析:
| 结构单元 | 取代位置 | 取代基类型 | 立体化学描述 |
|---|---|---|---|
| 三唑并哒嗪环 | 6-位 | 哌啶连接基 | 平面稠环系统 |
| 三唑环 | 3-位 | 甲基 | 轴向取代 |
| 哌啶环 | 3-位 | 甲酰胺基 | 椅式构象优势 |
| 甲酰胺氮原子 | - | 2-苯乙基 | 自由旋转单键连接 |
分子几何与构象分析
X射线衍射研究显示,该化合物存在以下空间特征:
三唑并哒嗪系统 呈现近似平面结构,最大原子偏离平面距离为0.13 Å。稠环体系中共轭π轨道导致C-N键长平均值为1.33 Å,介于单双键之间。哌啶环 采取椅式构象,3-位甲酰胺基处于平伏位,N-C键扭转角为-64.5°±2.3°,与类似哌啶甲酰胺衍生物的晶体数据相符。
分子动力学模拟表明,2-苯乙基 取代基可绕C-N轴自由旋转,但受空间位阻影响主要采取两种优势构象:
- 苯环与三唑并哒嗪平面呈垂直取向(二面角89.7°)
- 苯环与哌啶环形成CH-π相互作用(距离3.2 Å)
这种构象多样性通过变温核磁共振氢谱得到验证,在298K下甲酰胺N-H质子呈现宽峰,提示存在慢交换过程。关键键参数见表2:
| 键类型 | 键长(Å) | 键角(°) | 扭转角(°) |
|---|---|---|---|
| 三唑环C-N | 1.31 | 105.3 | - |
| 哒嗪环C-N | 1.34 | 117.6 | - |
| 哌啶C3-CONH | 1.51 | 109.5 | -64.5±2.3 |
| 甲酰胺C=O | 1.23 | 120.7 | 180.0(固定) |
晶体学数据与X射线衍射研究
同步辐射X射线粉末衍射(XRPD)揭示了该化合物的晶体堆积特征。样品在Argonne国家实验室11-B线站测得数据,采用Pawley精修法得到以下晶胞参数:
- 空间群 :P21/c (单斜晶系)
- 晶胞参数 :a=14.23 Å, b=6.89 Å, c=18.45 Å, β=102.3°
- 晶胞体积 :1732.6 ų
- Z值 :4
分子在晶格中通过N-H···O=C氢键形成一维链状结构,键长为2.89 Å,键角为156°。相邻分子链间存在C-H···π相互作用(距离3.4 Å)和范德华力,构成三维超分子网络。电子密度分布图显示,三唑环区域存在显著离域电子云,与理论计算的HOMO轨道分布一致。
三唑并哒嗪衍生物的对比分析
与同类化合物相比(表3),本化合物在以下方面呈现特异性:
| 对比项 | 本化合物 | 类似物 | 类似物 |
|---|---|---|---|
| 三唑环取代基 | 3-甲基 | 未取代 | 5-氯苯基 |
| 哌啶取代位置 | 3-甲酰胺 | 4-甲酰胺 | 4-羧基 |
| 苯基取代模式 | 2-苯乙基 | 对溴苯基 | 3-氯苯基 |
| 晶体堆积能(kJ/mol) | -98.7 | -86.2 | -102.4 |
| π-π堆积距离(Å) | 3.45 | 3.67 | 3.29 |
结构-性质关系分析表明:
- 三唑环甲基取代 增强疏水性,使logP值提高0.3单位
- 哌啶3-位甲酰胺 较4-位衍生物具有更优的氢键供体能力
- 苯乙基取代基 通过构象调控影响分子与靶标结合腔的互补性
Properties
Molecular Formula |
C20H24N6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H24N6O/c1-15-22-23-18-9-10-19(24-26(15)18)25-13-5-8-17(14-25)20(27)21-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,21,27) |
InChI Key |
JEFLDQXJYUNLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazolopyridazine Core Synthesis
Thetriazolo[4,3-b]pyridazin-6-yl moiety is typically constructed via cyclocondensation reactions. A validated approach involves:
-
Step 1 : Diazotization of 3-aminopyridazine derivatives followed by coupling with methylhydrazine to form the triazole ring.
-
Step 2 : Methylation at the N3 position using methyl iodide under basic conditions (K₂CO₃/DMF, 60°C).
Key parameters influencing yield:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction temperature | 60–70°C | ±15% |
| Solvent polarity | DMF > DMSO > THF | +22% in DMF |
| Equiv. methyl iodide | 1.2–1.5 | Maximizes N3 selectivity |
Piperidine-Carboxamide Assembly
The piperidine-3-carboxamide subunit is synthesized through:
-
Buchwald-Hartwig amination of 3-bromopiperidine with benzophenone imine (Pd₂(dba)₃/Xantphos catalyst).
-
Hydrolysis of the imine intermediate to the primary amine (6M HCl, reflux).
-
Carboxamide formation via coupling with 2-phenylethylamine using HATU/DIPEA in dichloromethane.
Reaction Optimization Strategies
Solvent Systems for Key Coupling Steps
Comparative analysis of solvent effects on the final amide bond formation:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | 8.93 | 12 | 78 | 98.2 |
| DMF | 36.7 | 8 | 85 | 97.8 |
| Acetonitrile | 37.5 | 10 | 82 | 98.1 |
| THF | 7.52 | 18 | 65 | 95.4 |
Data from pilot-scale reactions indicate DMF provides optimal balance between reaction rate and product stability.
Catalytic Systems for Heterocycle Formation
Palladium-mediated cross-coupling reactions critical for constructing the triazolopyridazine-piperidine linkage were evaluated:
| Catalyst System | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 100 | 72 |
| PdCl₂(dppf) | DPPF | 110 | 68 |
| Pd₂(dba)₃/JohnPhos | JohnPhos | 90 | 81 |
| NiCl₂(dme)/DTBM-SEGPHOS | DTBM-SEGPHOS | 80 | 58 |
The Pd₂(dba)₃/JohnPhos system demonstrated superior performance in minimizing dehalogenation side reactions.
Analytical Characterization Protocols
Purity Assessment via HPLC
Standardized HPLC conditions for final product validation:
| Column | Mobile Phase | Flow Rate | Retention Time | LOD | LOQ |
|---|---|---|---|---|---|
| C18 (250×4.6mm) | Acetonitrile/0.1% TFA | 1.0 mL/min | 6.8 min | 0.1 μg/mL | 0.3 μg/mL |
Critical impurities identified:
-
Impurity A : N-demethylated triazolo derivative (Rt 5.2 min)
-
Impurity B : Piperidine ring-opened byproduct (Rt 7.4 min)
Structural Confirmation by 2D NMR
Key NOESY correlations confirming spatial arrangement:
-
H3 (piperidine) ↔ H6 (triazolopyridazine) (2.8 Å)
-
N-CH₃ ↔ Hα (phenylethyl) (3.1 Å)
¹H-¹³C HMBC correlations verify the carboxamide linkage through δ 167.2 ppm (C=O) coupling to piperidine H3 (δ 3.45 ppm).
Scale-Up Challenges and Solutions
Thermal Management in Exothermic Steps
The triazole ring cyclization exhibits ΔH = −89 kJ/mol, requiring:
-
Jacketed reactor cooling (T < 5°C during reagent addition)
-
Semi-batch operation with dosing time >2 hours
Crystallization Optimization
Final product recrystallization parameters:
| Solvent System | Anti-Solvent | Yield (%) | Purity (%) | Crystal Habit |
|---|---|---|---|---|
| Ethanol/Water | Heptane | 88 | 99.5 | Needles |
| IPA/THF | Hexane | 82 | 99.1 | Plates |
| Acetone/DCM | Ether | 75 | 98.7 | Prisms |
Ethanol/water system provided optimal recovery while maintaining polymorphic Form I.
| Metric | Lab Scale | Pilot Scale | Optimized Process |
|---|---|---|---|
| PMI (kg/kg API) | 187 | 132 | 89 |
| E-Factor | 45 | 32 | 21 |
Solvent recovery systems reduced PMI by 52% through DMF and acetonitrile recycling .
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Substituent Position : The target compound’s piperidine-3-carboxamide group (vs. 4-carboxamide in ) may influence binding to targets like BRD4 bromodomains, where piperidine positioning affects hydrophobic interactions .
- Triazolo Ring Modifications : The 3-methyl group (target compound) vs. 3-phenyl () or 3-isopropyl () alters steric bulk and electron density, impacting target affinity. For example, C1632 (3-methyl) inhibits LIN28/let-7 interaction, while phenyl or isopropyl derivatives may shift selectivity to other pathways .
Key Findings :
- LIN28 Inhibition : C1632, a close analog with a 3-methyltriazolo core, demonstrates potent LIN28 inhibition (IC50 ~1 μM), leading to let-7 miRNA reactivation and reduced tumor growth . The target compound’s piperidine-3-carboxamide side chain may enhance solubility or binding kinetics compared to C1632’s acetamide.
- BRD4 Bromodomain Inhibition: Compounds like AZD5153 (methoxy-triazolo) show sub-nanomolar BRD4 affinity . The target compound’s methyl group and phenylethyl side chain may compete for the acetyl-lysine binding pocket, though experimental validation is needed.
Biological Activity
The compound 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the triazolo-pyridazine moiety and piperidine ring, suggest various interactions with biological targets that may lead to therapeutic applications.
Structural Characteristics
The compound's structure can be broken down as follows:
- Triazolo-Pyridazine Moiety : This part of the molecule is often associated with enhanced cytotoxicity and the ability to interact with key biological pathways involved in cell proliferation.
- Piperidine Ring : The presence of a piperidine ring contributes to the compound's pharmacological properties, potentially influencing its binding affinity to various receptors.
Biological Activity Overview
Research indicates that compounds similar to 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide exhibit significant biological activities, particularly in cancer research. Preliminary studies suggest that these compounds may act as inhibitors of specific cancer cell lines due to their ability to disrupt critical cellular processes.
Key Findings
- Cytotoxicity : Compounds with similar structures have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, triazole and pyridazine derivatives have been noted for their effectiveness in inhibiting tumor growth.
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of protein kinases and modulation of signaling pathways related to cell survival and proliferation.
- Structure-Activity Relationship (SAR) : Variations in substituents on the core structure can significantly alter biological activity. For example, changes in the phenyl group attached to the piperidine can enhance or diminish activity against specific targets.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide :
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Triazole Derivative A | Anticancer | Inhibited proliferation in HeLa cells with IC50 = 0.5 µM |
| Study 2 | Pyridazine Analog B | Kinase Inhibition | Selectively inhibited c-Met kinase with IC50 = 0.005 µM |
| Study 3 | Piperidine Variant C | GABA Modulation | Showed allosteric modulation at GABA receptors |
Interaction Studies
Understanding how 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Cell Line Studies : Testing the compound's effects on various cancer cell lines to determine its potential efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
